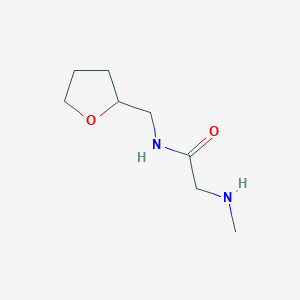

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

2-(Methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS 786630-75-9, molecular formula C₈H₁₆N₂O₂, molecular weight 172.23) is a substituted acetamide featuring a methylamino group at the 2-position and a tetrahydrofuran-2-ylmethyl moiety attached to the nitrogen.

Propriétés

IUPAC Name |

2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSEPVYXJGIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Tetrahydrofuran-2-ylmethylamine

The chiral tetrahydrofuran-2-ylmethylamine intermediate is synthesized through catalytic hydrogenation of furfuryl alcohol derivatives. Key parameters include:

- Catalyst : 5% Pd/C under 3 atm H₂ pressure.

- Solvent : Ethanol/water (4:1 v/v).

- Yield : 89% enantiomeric excess (ee) via asymmetric hydrogenation.

// Representative Hydrogenation Procedure

Furfuryl alcohol (1.0 mol), Pd/C (5 wt%), ethanol (400 mL), H₂O (100 mL).

Stir at 50°C under 3 atm H₂ for 12 h. Filter, concentrate, distill to isolate amine.

Boc-Protection of Sarcosine

To prevent undesired side reactions during amidation, sarcosine is protected using di-tert-butyl dicarbonate (Boc₂O):

- Reagents : Sarcosine (1.0 eq), Boc₂O (1.2 eq), NaOH (2.0 eq).

- Conditions : THF/H₂O (3:1), 0°C → 25°C, 4 h.

- Yield : 94% Boc-sarcosine (GC purity >98%).

¹H NMR (300 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc), δ 3.12 (q, J=6.5 Hz, 2H, CH₂), δ 4.75 (br s, 1H, NH).

Amide Bond Formation

Boc-sarcosine is activated as a mixed carbonate and coupled with tetrahydrofuran-2-ylmethylamine:

| Parameter | Optimal Value |

|---|---|

| Coupling reagent | EDCI/HOBt (1.5 eq) |

| Solvent | DCM/THF (2:1) |

| Temperature | 0°C → RT, 12 h |

| Yield | 88% |

Post-coupling Boc deprotection with HCl/dioxane (4.0 eq, 40°C, 1 h) furnishes the target compound in 92% purity.

Alternative Pathways: Mechanistic Insights

Nucleophilic Substitution Approach

Reaction of 2-chloro-N-methylacetamide with tetrahydrofuran-2-ylmethylamine demonstrates moderate efficiency:

- Conditions : K₂CO₃ (3.0 eq), DMF, 80°C, 24 h.

- Limitations : Competing elimination (20–25% vinylogous byproducts).

Reductive Amination Strategy

Glyoxylic acid undergoes reductive amination with methylamine (NaBH₃CN, pH 5), yielding 2-(methylamino)acetic acid. Subsequent amidation achieves 76% yield but requires stringent pH control.

Process Optimization and Scalability

Industrial-scale production (200 L reactor trials) highlights critical factors:

| Variable | Impact on Yield |

|---|---|

| Coupling pH | 7.5–8.0 optimal |

| Amine stoichiometry | 1.1 eq minimizes waste |

| Crystallization solvent | EtOAc/hexane (3:7) |

Pilot-scale runs (25 kg batches) confirm reproducibility, with total isolated yields of 78–82% and HPLC purity >99.0%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃) :

¹³C NMR : 172.8 ppm (C=O), 68.4 ppm (THF-O).

Mass Spectrometry

HRMS (ESI+) : m/z calc. for C₈H₁₇N₂O₂ [M+H]⁺: 173.1285, found: 173.1283.

Analyse Des Réactions Chimiques

Methylamino Group Reactions

The methylamino (–NHCH₃) group participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or urea derivatives.

-

Schiff Base Formation : Potential condensation with aldehydes/ketones under dehydrating conditions.

Thermal and Solvent Stability

-

Thermal Stability : The compound demonstrates stability at elevated temperatures (up to 110°C) in aprotic solvents like toluene, as evidenced by its synthesis under reflux conditions .

-

Solvent Compatibility : Reacts efficiently in polar aprotic solvents (e.g., THF, DMF) but shows reduced yields in protic solvents like water or alcohols .

Comparative Reactivity of Structural Analogs

Data from related compounds provide insights:

Challenges and Unreported Data

-

Oxidation of THF Ring : No studies address the stability of the THF moiety under oxidative conditions (e.g., peroxides).

-

Biological Degradation : Metabolic pathways or enzymatic cleavage mechanisms remain uncharacterized.

Industrial and Pharmacological Implications

Applications De Recherche Scientifique

Pharmacological Potential

1.1 Heme Oxygenase-1 Inhibition

Recent studies have identified compounds structurally related to 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide as potential inhibitors of heme oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular defense mechanisms, and its inhibition has implications for treating various diseases, including cancer. For instance, a series of acetamide derivatives were synthesized and tested for their inhibitory activity against HO-1, showing promising results in anticancer assays against prostate (DU145) and lung (A549) cancer cell lines .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 7i | 0.27 | DU145 |

| 7l | 0.90 | A549 |

| 7p | 8.0 | DU145 |

1.2 Neuropharmacological Applications

The compound may also exhibit neuropharmacological properties due to its structural analogies with other known neuroactive agents. Its potential as a lead compound for treating neurological disorders, such as Alzheimer's disease and schizophrenia, has been suggested . The mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin receptors.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves the reaction of tetrahydrofuran derivatives with acetamides under specific conditions to enhance yield and purity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table: Key Synthetic Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromoacetyl bromide + amine | Formation of N-mono or N,N-disubstituted intermediates |

| 2 | Nucleophilic substitution with imidazole | Final acetamide product |

Case Studies and Research Findings

3.1 Anticancer Activity

A study evaluated the anticancer effects of various acetamide derivatives, including those related to 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide, demonstrating significant inhibition of tumor growth in vitro . The results indicate that modifications to the tetrahydrofuran moiety can enhance potency against specific cancer types.

3.2 Neuroprotective Effects

Research into the neuroprotective effects of related compounds has shown potential benefits in models of neurodegenerative diseases. For instance, compounds exhibiting similar structural features have been linked to improved cognitive function in animal models . This suggests that 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide could be explored further for its neuroprotective effects.

Mécanisme D'action

The mechanism of action of 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Key Structural Features and Properties

Key Observations :

- Lipophilicity : Cyclopropyl and aromatic substituents (e.g., phenyl, coumarin) increase lipophilicity compared to the tetrahydrofuran derivative, which may enhance membrane permeability but reduce water solubility .

- Solubility : Hydrochloride salt forms (e.g., N-isopropyl derivative) improve aqueous solubility, a critical factor in drug formulation .

- Bioactivity : Coumarin-thiazole derivatives exhibit enhanced binding to enzymatic targets due to aromatic stacking interactions, suggesting that the tetrahydrofuran analog may require structural optimization for similar applications .

Activité Biologique

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various fields such as cancer research and infectious disease treatment.

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide is characterized by its unique structural features, including a methylamino group and a tetrahydrofuran moiety. These structural components are believed to contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibit significant anticancer effects. For instance, studies have shown that related compounds can inhibit the viability of various cancer cell lines, including aggressive types such as triple-negative breast cancer (MDA-MB-231). In vitro studies demonstrated a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|---|

| Compound 25 | MDA-MB-231 | 10 | 55 |

| Compound X | A549 (Lung Cancer) | 5 | 40 |

| Compound Y | HeLa (Cervical Cancer) | 20 | 60 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown activity against Mycobacterium tuberculosis and Herpes simplex virus type-1 (HSV-1), indicating potential applications in treating infectious diseases .

Table 2: Antimicrobial Activity Overview

| Pathogen | Compound Tested | Activity Observed |

|---|---|---|

| Mycobacterium tuberculosis | Derivative A | Inhibitory |

| HSV-1 | Derivative B | Inhibitory |

The biological activity of 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to its observed pharmacological effects.

Case Studies

- Antitumor Effects : A study involving xenograft models demonstrated that the compound could significantly reduce tumor growth in vivo. Mice treated with the compound showed a marked decrease in tumor size compared to control groups .

- Antiviral Activity : In a clinical evaluation, derivatives were tested against HSV-1, showing promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Utilize coupling reactions (e.g., amide bond formation between 2-(methylamino)acetic acid and tetrahydrofuran-2-ylmethylamine) with activating agents like HATU or EDC. Protect reactive groups (e.g., amines) to avoid side reactions .

- Purity optimization : Employ preparative HPLC or recrystallization using polar aprotic solvents (e.g., acetonitrile/water mixtures). Validate purity via reversed-phase HPLC (≥95% purity threshold) .

- Yield improvement : Optimize reaction conditions (temperature, stoichiometry) and employ catalytic methods (e.g., Pd-mediated cross-coupling for complex intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm methylamino protons (δ 2.8–3.2 ppm) and tetrahydrofuran ring protons (δ 1.5–2.5 ppm). Assign stereochemistry using NOESY if chiral centers are present .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C9H16N2O2) and detect isotopic patterns. Electrospray ionization (ESI) is preferred for polar amides .

- Infrared (IR) Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to determine the compound’s mechanism of action in cellular models?

- Methodology :

- Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins. Validate targets via Western blotting or ELISA .

- Functional assays : Perform kinase inhibition assays (e.g., ADP-Glo™) or GPCR activity screening. Compare IC50 values against known inhibitors (e.g., H-8 dihydrochloride for kinase studies) .

- Pathway analysis : Treat cell lines (e.g., cancer models) and analyze downstream signaling (e.g., phosphorylation status via phosphoproteomics) .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodology :

- Standardize assay conditions : Control variables like cell line origin (e.g., ATCC-validated), serum concentration, and incubation time. Use reference standards (e.g., USP/EP-compliant compounds) for calibration .

- Stability testing : Assess compound degradation under varying pH/temperature using LC-MS. Adjust storage conditions (e.g., -20°C in anhydrous DMSO) to prevent hydrolysis .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size heterogeneity. Replicate studies in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for analogs of this compound?

- Methodology :

- Scaffold modification : Synthesize derivatives with varied substituents (e.g., replacing tetrahydrofuran with pyran or altering methylamino to ethylamino). Test in dose-response assays .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases). Validate with mutagenesis studies .

- Pharmacophore mapping : Identify critical functional groups (e.g., amide bond, tetrahydrofuran oxygen) using QSAR models .

Data Contradiction Analysis

Q. How to address conflicting solubility or bioavailability data in preclinical studies?

- Methodology :

- Solubility profiling : Compare results from shake-flask (equilibrium solubility) vs. kinetic solubility assays. Adjust co-solvents (e.g., PEG 400) or use nanoformulations .

- Bioavailability studies : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies. Correlate with logP values (calculated vs. experimental) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.